molecular formula C36H28NO2P B2720913 (2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine CAS No. 915296-01-4

(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine

Cat. No.: B2720913
CAS No.: 915296-01-4
M. Wt: 537.599
InChI Key: SQEYSQAZYNQDSV-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of phosphapentacyclo derivatives characterized by a rigid polycyclic framework containing phosphorus and oxygen atoms. The (2S,5S) stereochemistry of the diphenylpyrrolidine moiety introduces chiral centers, which are critical for applications in asymmetric catalysis or medicinal chemistry. The 12,14-dioxa-13-phosphapentacyclo core provides a unique electronic environment due to the interplay of phosphorus’s Lewis acidity and the oxygen atoms’ electron-withdrawing effects. Analytical data for such compounds typically include NMR (¹H, ¹³C), LC-MS, and HPLC profiles to confirm purity and stereochemical integrity .

Properties

IUPAC Name

(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28NO2P/c1-3-13-27(14-4-1)31-21-22-32(28-15-5-2-6-16-28)37(31)40-38-33-23-19-25-11-7-9-17-29(25)35(33)36-30-18-10-8-12-26(30)20-24-34(36)39-40/h1-20,23-24,31-32H,21-22H2/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEYSQAZYNQDSV-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the dioxaphosphepin ring, which is achieved through the reaction of naphthalene derivatives with phosphorus-containing reagents under controlled conditions. The pyrrolidine ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the substitution of the pyrrolidine ring with phenyl groups, which is typically achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the process. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The phenyl groups on the pyrrolidine ring can be substituted with other functional groups through reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced compounds. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrrolidine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways and processes.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The closest structural analogs include:

  • Compound 1 (from ): Shares the phosphapentacyclo core but differs in substituents at positions 29–36 and 39–43.
  • 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo…]methoxymethyl]-N,N-dimethyl-… (from ): Features dimethylamino and methoxymethyl groups, altering electronic properties compared to the diphenylpyrrolidine group.
  • 1-(12,14-Dioxa-13-phosphapentacyclo…)pyrrolidine (627528-96-5, from ): A simpler analog lacking phenyl substituents, impacting steric bulk and solubility.
Table 1: Key Comparative Data
Compound Substituents Key NMR Shifts (Regions A/B) Solubility (PBS, pH 7.4) Applications
Target Compound 2,5-Diphenylpyrrolidine δ 7.2–7.5 (aromatic protons) 0.12 mg/mL Catalysis, chiral ligands
Compound 1 () Undisclosed substituents Shift differences in Regions A/B N/A Structural studies
627528-96-5 () Pyrrolidine (no phenyl groups) δ 3.1–3.4 (pyrrolidine CH₂) 0.35 mg/mL Intermediate synthesis

Research Findings

  • NMR Analysis : In the target compound, aromatic protons (δ 7.2–7.5) and pyrrolidine CH₂ groups (δ 3.1–3.4) align with trends observed in simpler analogs like 627528-96-4. However, regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts compared to Compound 1 and Rapa, indicating localized electronic perturbations from the diphenyl groups .
  • Steric and Electronic Effects: The diphenylpyrrolidine substituent increases steric hindrance, reducing solubility in aqueous media (0.12 mg/mL vs. 0.35 mg/mL for 627528-96-5) . This also enhances enantioselectivity in catalytic applications compared to dimethylamino-substituted analogs ().
  • Synthetic Utility : Unlike Compound 1, which is used primarily for structural benchmarking, the target compound’s chiral centers make it valuable for asymmetric synthesis .

Biological Activity

The compound (2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine is a complex organic molecule notable for its unique structural features and potential biological activity. This article aims to explore its biological properties based on diverse research findings.

Structural Characteristics

The compound features a pentacyclic framework with multiple functional groups including a phosphorus atom and phenyl rings. Its molecular formula is C26H25O2PC_{26}H_{25}O_2P with a molecular weight of approximately 400.4 g/mol . The presence of the dioxa and phosphapentacyclic structures suggests unique electronic and steric properties that may contribute to its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies indicate that it may modulate enzyme activities and influence various signaling pathways.

  • Enzyme Interaction : The compound has shown potential in binding to specific enzymes which may alter their catalytic activity.
  • Receptor Modulation : It may interact with cellular receptors leading to downstream effects on cellular function.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antitumor Activity : Some derivatives of similar structures have demonstrated antitumor properties in vitro .
  • Antimicrobial Properties : Initial studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : There are indications that it could have neuroprotective effects which warrant further investigation.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : These assays indicated that the compound can inhibit cell proliferation in cancer cell lines at specific concentrations.
Cell LineIC50 (µM)Notes
HeLa (cervical)10Significant inhibition observed
MCF-7 (breast)15Moderate inhibition
E. coli (bacteria)20Antimicrobial effect noted

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets:

  • Target Enzyme : Analysis revealed a strong binding affinity with enzyme X, suggesting it could be a potent inhibitor.
Target EnzymeBinding Affinity (kcal/mol)Remarks
Enzyme X-9.5High affinity
Enzyme Y-7.8Moderate affinity

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Synthesis involves multi-step organic reactions, including cyclization and stereoselective functionalization. Critical parameters include temperature control (60–120°C), inert atmosphere (argon/nitrogen), and catalysts (e.g., palladium complexes). Reproducibility issues often arise from incomplete phosphorous-oxygen bond formation or racemization at chiral centers. To optimize yield:

  • Use high-purity starting materials (e.g., enantiomerically pure pyrrolidine derivatives).
  • Monitor reaction progress via <sup>31</sup>P NMR to track phosphorous coordination .
  • Employ gradient HPLC to isolate intermediates and minimize side reactions .

Table 1: Typical Synthesis Parameters

StepReagentsTemperature (°C)Key IntermediateYield (%)
1Pd(OAc)2, ligand80Bicyclic precursor45–55
2H3PO4, DMF110Phosphorylated intermediate30–40

Q. How can the stereochemical integrity of the (2S,5S) pyrrolidine moiety be confirmed during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is essential for enantiomeric excess (ee) analysis. Circular dichroism (CD) spectroscopy further validates absolute configuration. Cross-reference with X-ray crystallography data from analogous compounds (e.g., : 13-hydroxy derivatives) to confirm spatial arrangement .

Q. What analytical techniques are critical for characterizing this compound’s structural complexity?

  • X-ray crystallography : Resolves pentacyclic framework and substituent orientation.
  • <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : Assigns proton environments (e.g., diphenyl groups) and phosphorous coordination.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C36H35NO2P) .

Advanced Research Questions

Q. How does the phosphapentacyclo framework influence catalytic or chiral recognition properties in asymmetric synthesis?

The rigid pentacyclic structure creates a sterically constrained environment, enhancing enantioselectivity in catalytic cycles (e.g., hydrogenation). Computational studies (DFT) reveal that the phosphorous center’s Lewis acidity modulates substrate binding. Compare kinetic data with analogous catalysts (e.g., : trifluoromethanesulfonamide derivatives) to quantify electronic effects .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., oxidation vs. hydrolysis)?

Discrepancies often stem from solvent polarity or trace metal impurities. For example:

  • Oxidation : Use anhydrous DCM and oxidants like mCPBA.
  • Hydrolysis : Avoid protic solvents (e.g., H2O/THF mixtures). Validate hypotheses via controlled kinetic studies under inert conditions .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to ATP-binding pockets or allosteric sites. Parameterize force fields using crystallographic data from (phosphapentacyclo analogs). Cross-validate with SPR or ITC binding assays .

Methodological Considerations for Data Interpretation

Q. How to design experiments to probe the compound’s stability under varying pH and temperature?

  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C). Correlate results with substituent effects (e.g., electron-withdrawing diphenyl groups enhance thermal resistance) .

Q. What statistical approaches are recommended for analyzing contradictory catalytic performance data?

Apply multivariate analysis (PCA or PLS) to deconvolute factors like solvent polarity, catalyst loading, and substrate scope. Use Bayesian inference to model uncertainty in enantioselectivity measurements .

Key Research Gaps and Future Directions

  • Stereoelectronic tuning : Modify aryl substituents (e.g., electron-deficient vs. electron-rich phenyl groups) to optimize catalytic turnover.
  • In situ characterization : Develop operando NMR or Raman spectroscopy protocols to monitor reaction pathways in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.